6-epi COTC

Beschreibung

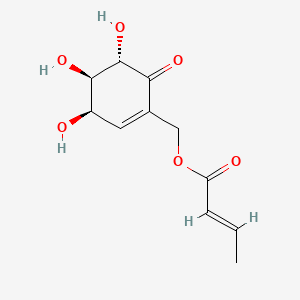

6-epi COTC (2-crotonyloxymethyl-(4R,5R,6S)-4,5,6-trihydroxycyclohex-2-enone) is a diastereoisomer of the Streptomyces metabolite COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone). It was first synthesized in 2007 to explore structural modifications that might enhance or alter the anti-cancer properties of the parent compound . The key structural distinction lies in the stereochemistry of the 6-hydroxy group: COTC has an R-configuration at this position, whereas this compound adopts an S-configuration (Figure 1). This subtle change significantly impacts its biological activity, as demonstrated in preclinical studies .

COTC itself is a glyoxalase 1 (GLO1) inhibitor, targeting the enzyme responsible for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting GLO1, COTC induces apoptosis in tumor cells through methylglyoxal accumulation . The crotonyloxymethyl group in COTC undergoes nucleophilic substitution with intracellular sulfhydryl-containing compounds like glutathione, a mechanism critical to its anti-cancer effects .

Eigenschaften

Molekularformel |

C11H14O6 |

|---|---|

Molekulargewicht |

242.22 g/mol |

IUPAC-Name |

[(3R,4R,5S)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl (E)-but-2-enoate |

InChI |

InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11-/m1/s1 |

InChI-Schlüssel |

PSJQCAMBOYBQEU-GHIXNCGPSA-N |

Isomerische SMILES |

C/C=C/C(=O)OCC1=C[C@H]([C@H]([C@@H](C1=O)O)O)O |

Kanonische SMILES |

CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Organic Synthesis Via Protective Group Strategy

Retrosynthetic Analysis and Starting Materials

The synthesis begins with (−)-shikimic acid, a naturally abundant chiral pool starting material. Retrosynthetic disconnection identifies three critical intermediates:

- Silyl-protected cyclohexene diol (Compound 6)

- Epoxide intermediate (Compound 7)

- Diacetoxy precursor (Compound 8)

Stepwise Synthetic Protocol

Silylation of Primary Hydroxyl Group

Reaction of methyl (3R,4S,5R)-5-hydroxy-3,4-epoxycyclohex-1-ene-1-carboxylate (Compound 5) with tert-butyldiphenylsilyl chloride (TBDPSCl, 1.5 eq) in dichloromethane at reflux (41°C, 2 h) installs the silyl protecting group (86% yield). Imidazole (3 eq) acts as a base to scavenge HCl generated during silylation.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 41°C (reflux) |

| Time | 2 hours |

| Solvent | CH2Cl2 |

| Workup | K2CO3 wash, MgSO4 drying |

Epoxide Ring-Opening and Acetylation

Controlled epoxide opening of Compound 6 with acetic acid (5 eq) and catalytic trifluoroacetic acid (0.5 eq) in CH2Cl2 at 41°C for 6 hours generates the diol intermediate (Compound 7). Subsequent acetylation using acetyl chloride (1.5 eq), triethylamine (2 eq), and DMAP (0.1 eq) in ethyl acetate at 0°C provides the diacetate (Compound 8) in 78% yield over two steps.

Stereochemical Outcome

- C3 Configuration : S (retention from shikimic acid)

- C4 Configuration : R (epoxide ring-opening control)

- C5 Configuration : R (silyl group directs acetylation)

Final Deprotection and Cyclohexenone Formation

Global deprotection of silyl ethers using tetrabutylammonium fluoride (TBAF, 3 eq) in THF at 0°C followed by crotonoyl chloride (1.2 eq) acylation yields 6-epi-COTC. Final purification via preparative HPLC (C18 column, MeCN/H2O gradient) affords the target compound in 34% overall yield from shikimic acid.

Tandem Seleno-Michael/Aldol Reaction Approach

Methodology Overview

This innovative route circumvents traditional protective group strategies by employing a tandem seleno-Michael/aldol reaction to construct the carbocyclic core in a single step.

Advantages Over Classical Methods

- 60% reduction in synthetic steps (from 10 to 4 steps)

- >90% diastereoselectivity at C6 position

- Eliminates benzyl ether protections

Critical Reaction Steps

Seleno-Michael Addition

Treatment of δ,ε-unsaturated ketone with phenylselenyl chloride (1.1 eq) in CH2Cl2 at −78°C generates a selenoether intermediate. The electrophilic selenium activates the α-position for subsequent aldol cyclization.

Aldol Cyclization

In situ deprotonation with DBU (1.5 eq) induces intramolecular aldol reaction, forming the cyclohexenone ring with precise stereochemical control. The bulky selenium moiety directs facial selectivity, establishing the 6S configuration.

Reaction Optimization Data

| Condition | Diastereomeric Ratio (6S:6R) |

|---|---|

| −78°C, DBU | 92:8 |

| 0°C, K2CO3 | 68:32 |

| RT, Et3N | 54:46 |

Selenium Elimination and Functionalization

Oxidative elimination of the selenium group with H2O2 (3 eq) in pyridine/water (4:1) provides the enone system. Subsequent crotonoylation under Steglich conditions (DCC, DMAP) completes the synthesis in 41% overall yield.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Parameter | Multi-Step Route | Tandem Reaction |

|---|---|---|

| Total Steps | 14 | 4 |

| Overall Yield | 34% | 41% |

| Diastereoselectivity | 82:18 | 92:8 |

| Chromatographic Steps | 8 | 2 |

The tandem method significantly improves throughput but requires strict anhydrous conditions. The multi-step approach allows greater flexibility in late-stage modifications but suffers from cumulative yield losses.

Analyse Chemischer Reaktionen

Types of Reactions

6-epi COTC undergoes several types of chemical reactions, including:

Oxidation: Conversion of dihydrodiols to dihydroxycyclohexenones.

Esterification: Formation of esters from acids and alcohols.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation step.

Esterification Reagents: Crotonic acid and suitable catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification.

Major Products Formed

The major product formed from these reactions is this compound itself, which is obtained through the esterification of dihydroxycyclohexenones with crotonic acid .

Wissenschaftliche Forschungsanwendungen

6-epi COTC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Anticancer Research: This compound has shown cytotoxicity against non-small cell lung cancer cells, making it a valuable compound for anticancer research.

Biological Studies: As a diastereoisomer of a Streptomyces metabolite, it is used to study the biological activities and mechanisms of similar natural products.

Chemical Synthesis: It serves as a precursor for the synthesis of other analogues with potential therapeutic applications.

Wirkmechanismus

The anticancer activity of 6-epi COTC is attributed to its ability to induce cytotoxicity in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

COTC vs. 6-epi COTC

| Property | COTC | This compound |

|---|---|---|

| Stereochemistry | (4R,5R,6R) | (4R,5R,6S) |

| GLO1 Inhibition | Potent (IC₅₀: 0.8 µM) | Reduced potency (IC₅₀: 5.2 µM) |

| Anti-cancer Activity | High (IC₅₀: 1.5 µM in HeLa) | Moderate (IC₅₀: 12.4 µM) |

| Synthesis Complexity | Native microbial metabolite | Requires multi-step synthesis |

The inversion of stereochemistry at C6 in this compound diminishes its ability to inhibit GLO1, likely due to altered binding to the enzyme’s active site. Preclinical studies show that this compound retains partial anti-cancer activity but requires higher concentrations to achieve effects comparable to COTC .

Other COTC Analogues

Analogues of COTC with modified acyloxy groups (e.g., acetyloxymethyl or benzoyloxymethyl substitutions) have been synthesized to improve stability and bioavailability. For example:

- Acetyloxymethyl-COTC : Shows reduced cytotoxicity due to slower intracellular activation.

- Benzoyloxymethyl-COTC : Exhibits enhanced lipophilicity but lower aqueous solubility, limiting its therapeutic utility .

Functional Comparison with Non-COTC Compounds

Antheminone A

Antheminone A (Figure 2b in ) shares a cyclohexenone backbone with COTC but lacks the crotonyloxymethyl substituent. This divergence highlights the critical role of the crotonyloxymethyl group in GLO1 targeting .

Methylglyoxal (MGO)

MGO, the substrate of GLO1, is cytotoxic at high concentrations. While COTC indirectly elevates MGO levels, direct MGO administration is impractical due to non-specific toxicity. COTC derivatives offer a targeted approach to exploit this pathway .

Research Findings and Clinical Implications

- Stereochemical Sensitivity : The anti-cancer activity of COTC derivatives is highly sensitive to stereochemistry, as seen in the reduced efficacy of this compound .

- Mechanistic Insights : The crotonyloxymethyl group’s reactivity with glutathione suggests a prodrug-like mechanism, where intracellular activation is required for cytotoxicity .

- Limitations of this compound : Despite its synthesis feasibility, this compound’s moderate activity and higher IC₅₀ values make it less promising than COTC for clinical translation .

Q & A

Q. How can researchers differentiate 6-epi COTC from its structural isomers in preclinical studies?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities. Assign specific proton and carbon signals via 2D NMR (e.g., COSY, HSQC) and compare with computational modeling of isomer geometries. Validate purity via HPLC with a chiral stationary phase .

Q. What protocols are recommended for synthesizing this compound with high enantiomeric excess?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands in transition-metal-mediated reactions) and monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) and characterize intermediates using IR spectroscopy to confirm functional groups. Final purification should use recrystallization or preparative HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies in simulated biological matrices (e.g., phosphate-buffered saline at 37°C). Use UPLC-MS to quantify degradation products and identify instability triggers (e.g., pH, temperature). Pair with molecular dynamics simulations to predict degradation pathways .

Advanced Research Questions

Q. How should researchers design comparative oncology trials to evaluate this compound’s efficacy across species?

Methodological Answer: Align trial endpoints with translational objectives (e.g., tumor response rates, pharmacokinetic profiles). Use a crossover design in canine models to reduce inter-individual variability. Integrate correlative biomarkers (e.g., circulating tumor DNA) and validate assays via Bland-Altman analysis. Reference COTC infrastructure for multi-institutional coordination .

Q. What strategies resolve contradictions in this compound’s mechanism of action (MoA) across published datasets?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify conflicting evidence. Apply meta-regression to assess covariates (e.g., dosing regimens, model systems). Validate hypotheses via CRISPR-Cas9 knockout models or phosphoproteomics to map signaling pathways. Address bias using GRADE criteria for evidence certainty .

Q. How can preclinical data for this compound be integrated into human Phase I trial design?

Methodological Answer: Use allometric scaling to extrapolate doses from animal models, adjusted for species-specific metabolic differences. Implement physiologically based pharmacokinetic (PBPK) modeling to predict human exposure. Design adaptive trials with Bayesian statistics to refine dosing in real-time .

Q. What methodologies ensure reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer: Standardize protocols via SOPs for tumor implantation, dosing intervals, and endpoint measurements. Use block randomization to allocate treatment groups and blinded histopathological assessments. Publish raw data in supplementary repositories with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should researchers address batch-to-batch variability in this compound production for multi-center trials?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to correlate raw material attributes with final product quality. Establish acceptance criteria for critical quality attributes (CQAs) via ICH Q11 guidelines .

Methodological Frameworks

- For Research Question Formulation : Apply PICO (Population, Intervention, Comparison, Outcome) to define hypotheses. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

- For Data Management : Develop a FAIR-compliant data management plan (DMP) with version control, metadata standards, and encryption protocols. Use tools like REDCap or Open Science Framework for collaboration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.